molecular formula C8H8O2 B3042162 4-(Hydroxymethyl)benzaldehyde CAS No. 52010-97-6

4-(Hydroxymethyl)benzaldehyde

Cat. No.: B3042162
CAS No.: 52010-97-6
M. Wt: 136.15 g/mol
InChI Key: ZFHUHPNDGVGXMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with formaldehyde under basic conditions. This reaction introduces the hydroxymethyl group to the benzaldehyde ring . Another method involves the use of bismuth compounds as catalysts to facilitate the formylation of phenolic compounds .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Formylbenzyl alcohol
  • 4-Hydroxybenzaldehyde
  • 4-Methylbenzaldehyde

Comparison: 4-(Hydroxymethyl)benzaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the benzene ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, 4-hydroxybenzaldehyde lacks the hydroxymethyl group, limiting its reactivity in certain contexts . Similarly, 4-methylbenzaldehyde does not possess the hydroxyl group, reducing its versatility in nucleophilic substitution reactions .

Properties

IUPAC Name

4-(hydroxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-5-7-1-2-8(6-10)4-3-7/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHUHPNDGVGXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966345
Record name 4-(Hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52010-97-6
Record name 4-(Hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)benzaldehyde
Reactant of Route 2
4-(Hydroxymethyl)benzaldehyde
Reactant of Route 3
4-(Hydroxymethyl)benzaldehyde
Reactant of Route 4
4-(Hydroxymethyl)benzaldehyde
Reactant of Route 5
4-(Hydroxymethyl)benzaldehyde
Reactant of Route 6
4-(Hydroxymethyl)benzaldehyde

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